N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride
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Overview
Description
N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is known for its versatility and is used in a range of applications, from drug development to catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride typically involves the reaction of 2-methylpyridine with 1-chloropropane in the presence of a base, followed by methylation of the resulting product. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives.
Scientific Research Applications
N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: This compound is explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in catalysis and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propane diamine: This compound is structurally similar but differs in its functional groups and applications.
N-Methylpyridine derivatives: These compounds share the pyridine ring but have different substituents, leading to varied chemical properties and uses.
Uniqueness
N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N,2-dimethyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(2)10(11-3)9-5-4-6-12-7-9;;/h4-8,10-11H,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPGMTPKUSGIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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